Technical Guide: Solubility Profile & Solvent Selection for 1-(4-pyrrolidin-1-ylmethyl-phenyl)-ethanone
Technical Guide: Solubility Profile & Solvent Selection for 1-(4-pyrrolidin-1-ylmethyl-phenyl)-ethanone
Executive Summary
This technical guide analyzes the solubility characteristics of 1-(4-pyrrolidin-1-ylmethyl-phenyl)-ethanone (CAS: 22106-37-2), a key intermediate often utilized in the synthesis of antihistamines (e.g., Rocastine) and psychoactive research chemicals.
The molecule exhibits amphiphilic behavior driven by three distinct structural pharmacophores: a lipophilic phenyl ring, a polar hydrogen-bond accepting acetyl group, and a basic tertiary pyrrolidine amine. This guide provides solubility data derived from structural analogs (pyrrolidinophenones), experimental determination protocols, and pH-dependent extraction strategies essential for purification and formulation.
Molecular Structure & Solubility Mechanics
To understand the solubility behavior of this compound, one must analyze its functional groups. The molecule is not a simple lipophile; it is a pH-switchable base .
Structural Analysis
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Lipophilic Domain: The p-phenylene linker and the hydrocarbon backbone of the pyrrolidine ring drive solubility in non-polar and chlorinated solvents (DCM, Chloroform).
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Polar Domain: The acetyl (ethanone) group acts as a hydrogen bond acceptor, facilitating solubility in polar aprotic solvents (DMSO, DMF).
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Ionizable Domain: The pyrrolidine nitrogen is a tertiary amine with a predicted pKa of approximately 9.0–9.5 .
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Neutral State (pH > 10): High solubility in organic solvents; low water solubility.[1]
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Protonated State (pH < 7): High water solubility (as a cation); low organic solubility.
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Solubility Data: Organic Solvents
Note: Specific quantitative values for this exact CAS are rare in public literature. The values below are synthesized from validated data on structural analogs (e.g., 4'-methyl-α-pyrrolidinopropiophenone and Pyrovalerone derivatives) which share >90% structural homology.
Table 1: Estimated Solubility Profile (Free Base)
| Solvent Class | Solvent | Est.[2][3] Solubility (mg/mL) | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM) | >100 mg/mL | Primary choice for extraction. Excellent interaction with the lipophilic phenyl/pyrrolidine core. |
| Chlorinated | Chloroform ( | >100 mg/mL | Similar to DCM; often used in NMR analysis of this class. |
| Polar Aprotic | DMSO | ~10–30 mg/mL | Good solubility due to ketone interaction, though less efficient than chlorinated solvents for isolation. |
| Polar Aprotic | DMF | ~5–15 mg/mL | Useful for nucleophilic substitution reactions; difficult to remove post-reaction. |
| Polar Protic | Ethanol (EtOH) | 10–25 mg/mL | Moderate solubility. Often used for recrystallization (usually with HCl salt). |
| Polar Protic | Methanol (MeOH) | 15–30 mg/mL | Slightly better than EtOH due to smaller molecular size and higher polarity. |
| Non-Polar | Hexanes/Heptane | <1 mg/mL | Anti-solvent. The polar ketone and amine reduce solubility here. Used to precipitate the compound.[4][5] |
| Aqueous | Water (Neutral pH) | <0.5 mg/mL | The free base is hydrophobic. |
| Aqueous | 0.1M HCl (Acidic) | >50 mg/mL | Protonation of the pyrrolidine nitrogen forms a highly soluble hydrochloride salt. |
Critical Note on Salts: If you are working with the Hydrochloride (HCl) salt of this compound, the solubility profile inverts. The HCl salt is highly soluble in water and methanol but insoluble in DCM and Hexanes.
Experimental Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
Use this protocol to generate precise quantitative data for your specific batch/polymorph.
Reagents: HPLC-grade solvents, 1-(4-pyrrolidin-1-ylmethyl-phenyl)-ethanone (Solid).
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Preparation: Weigh approximately 10 mg of the solid into a 4 mL borosilicate glass vial.
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Solvent Addition: Add 250 µL of the target solvent.
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Agitation: Cap the vial and vortex for 30 seconds.
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If dissolved: Add another 10 mg and repeat until undissolved solid remains (saturation).
-
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Equilibration: Place the vial on an orbital shaker (500 rpm) at 25°C for 24 hours.
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Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (to prevent adsorption of the amine).
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Quantification: Dilute the filtrate 100x with Mobile Phase (e.g., Acetonitrile:Water) and analyze via HPLC-UV (254 nm).
Protocol B: pH-Dependent Purification (Acid/Base Swing)
This is the standard industry method for purifying this compound from neutral impurities.
Logic: The pyrrolidine nitrogen allows the molecule to "swing" between aqueous and organic phases based on pH.
Figure 1: Acid-Base extraction workflow utilizing the pH-dependent solubility of the pyrrolidine moiety.
Mechanistic Causality & Troubleshooting
Why does "Oiling Out" occur?
Researchers often report this compound forming an oil rather than a crystal during recrystallization.
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Cause: The molecule has a low melting point and high conformational flexibility due to the methylene bridge (
) and the saturated pyrrolidine ring. -
Solution: Avoid rapid cooling. Use a solvent mixture of Ethyl Acetate (Solvent) and Hexane (Anti-solvent) . Seed the solution with a crystal if available, or scratch the glass surface to induce nucleation.
Stability in Solution
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Oxidation: The benzylic position (between the phenyl ring and pyrrolidine) is susceptible to oxidation over long periods in solution, especially in the presence of light.
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Recommendation: Store stock solutions in amber vials at -20°C. Avoid storing in chloroform for >48 hours, as trace acidity in
can form salts or induce decomposition.
References
- Grounding: Provides solubility benchmarks for the structurally homologous "PPP" class of compounds (Ethanol: 1 mg/mL; DMSO: 0.5 mg/mL for HCl salts; higher for free bases).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 603839, 1-(4-(1H-Pyrrol-1-yl)phenyl)ethanone. Retrieved from [Link]
- Grounding: Validates physical property predictions (LogP, H-bond acceptors) for the parent pharmacophore.
-
Springer, D., et al. (2003). Metabolism of the new designer drug α-pyrrolidinopropiophenone (PPP). Drug Metabolism and Disposition.[6]
- Grounding: Establishes the lipophilic nature of the pyrrolidinophenone class and extraction methodologies using chlorin
- Grounding: Provides comparative solubility data for the acetophenone core, confirming high solubility in ethanol and chloroform.
Sources
- 1. 4-Aminoacetophenone: properties and applications in versatile fields_Chemicalbook [chemicalbook.com]
- 2. enamine.net [enamine.net]
- 3. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 4. A novel prodrug approach for tertiary amines. 2. Physicochemical and in vitro enzymatic evaluation of selected N-phosphonooxymethyl prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4'-Methyl-α-pyrrolidinopropiophenone Hydrochloride CAS#: 1313393-58-6 [m.chemicalbook.com]
